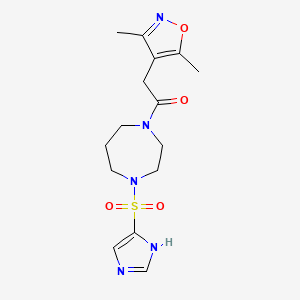![molecular formula C25H33N3O3S B2752970 N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1223875-44-2](/img/structure/B2752970.png)
N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an amine group (NH2), a carboxamide group (CONH2), a sulfonyl group (SO2), and a phenyl group (C6H5). The presence of these functional groups suggests that the compound could exhibit a variety of chemical behaviors .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or another amine. The carboxamide group could be formed through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the amine and carboxamide groups suggests that the compound could form hydrogen bonds, which could influence its structure and properties .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions. For example, the amine group could engage in reactions with acids to form amides, or with carbonyl compounds to form imines. The carboxamide group could react with water in a hydrolysis reaction to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the ability to form hydrogen bonds could make the compound polar and could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research has focused on the synthesis and modification of compounds with complex structures, including those involving sulfonamide, amine, and carboxamide functionalities. For example, studies have reported on the synthesis of novel nonproteinogenic amino acids incorporating N-ethyl and α,β-dehydro moieties, showcasing the interest in expanding the diversity of amino acid derivatives for various applications, including medicinal chemistry and drug design (Monteiro, Kołomańska, & Suárez, 2010).
Chemosensors
Compounds with specific structural features, including those related to the query compound, have been explored as chemosensors. For instance, a study described the development of a highly selective fluorescence chemosensor for detecting Cu2+ and H2PO4− ions, highlighting the application of such compounds in environmental monitoring and analytical chemistry (Meng et al., 2018).
Drug Metabolism and Biocatalysis
Research has also explored the use of biocatalysis in drug metabolism studies, with compounds featuring sulfonamide groups being subjects of interest for understanding their metabolic pathways and generating mammalian metabolites for further analysis (Zmijewski et al., 2006).
Antibacterial Agents
Compounds with sulfonamide, carboxamide, and amino functionalities have been synthesized and evaluated for their antibacterial properties. This research contributes to the ongoing search for new antibacterial agents that can offer effective treatments against resistant bacteria strains (Egawa et al., 1984).
Electrophysiological Activity
Some studies have focused on the cardiac electrophysiological activity of compounds, investigating their potential as class III agents. This area of research is crucial for developing new therapeutic agents for arrhythmias and other cardiac conditions (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-3-27(2)20-23-11-7-10-22(18-23)19-26-25(29)24-12-15-28(16-13-24)32(30,31)17-14-21-8-5-4-6-9-21/h4-11,14,17-18,24H,3,12-13,15-16,19-20H2,1-2H3,(H,26,29)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZDSQGGZHCSFC-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)CC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-{[ethyl(methyl)amino]methyl}phenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)


![5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752891.png)


![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)
![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752903.png)

![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)
![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)